4,4-Difluoro-2-[(7-methoxy-2-methylquinoline-3-carbonyl)amino]butanoic acid

Catalog No.
S7022036
CAS No.
M.F
C16H16F2N2O4
M. Wt
338.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Difluoro-2-[(7-methoxy-2-methylquinoline-3-car...

Product Name

4,4-Difluoro-2-[(7-methoxy-2-methylquinoline-3-carbonyl)amino]butanoic acid

IUPAC Name

4,4-difluoro-2-[(7-methoxy-2-methylquinoline-3-carbonyl)amino]butanoic acid

Molecular Formula

C16H16F2N2O4

Molecular Weight

338.31 g/mol

InChI

InChI=1S/C16H16F2N2O4/c1-8-11(15(21)20-13(16(22)23)7-14(17)18)5-9-3-4-10(24-2)6-12(9)19-8/h3-6,13-14H,7H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

XSKPNMGNUGEVNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)NC(CC(F)F)C(=O)O
DMQB is a synthetic molecule that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyridine ring. DMQB was first synthesized by Chinese researchers in 2017 as a potential anticancer agent. Since then, it has been extensively studied for its biological properties and potential applications.
DMQB has a molecular formula of C19H20F2N2O4 and a molecular weight of 380.37 g/mol. It is a white crystalline powder with a melting point of 195-197°C. DMQB is sparingly soluble in water and freely soluble in organic solvents such as DMSO, methanol, and acetonitrile. It is stable under normal conditions and shows no significant degradation over time.
DMQB can be synthesized via a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 7-methoxy-2-methylquinoline-3-carboxylic acid with 4,4-difluorovaleric acid, followed by the activation of the carboxylic group with a coupling reagent such as EDC and HOBt. The resulting intermediate is then treated with an amine such as tert-butylamine to obtain DMQB. DMQB can be characterized using various techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
DMQB can be analyzed using various spectroscopic techniques, including UV-vis spectroscopy, fluorescence spectroscopy, and circular dichroism spectroscopy. High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used to separate and quantify DMQB in biological samples. Mass spectrometry can be used to confirm the molecular weight and purity of DMQB.
DMQB exhibits potent anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and glioma. It induces cell cycle arrest and apoptosis in cancer cells by targeting the AKT/mTOR signaling pathway. DMQB also shows anti-inflammatory and antiangiogenic properties, making it a potential therapeutic agent for various other diseases.
DMQB has low toxicity in normal cells and shows no significant acute toxicity in animal models. However, more studies are needed to assess the chronic toxicity and safety of DMQB in humans and animals.
DMQB has potential applications in various fields of research, including cancer research, drug discovery, and medicinal chemistry. It can be used as a lead compound for developing new anticancer drugs and other therapeutic agents.
DMQB is still in the early stages of research, and more studies are needed to fully understand its biological properties and potential applications. However, the promising results obtained so far suggest that DMQB has significant potential in various fields of research and industry.
DMQB has various potential implications in fields such as cancer research, drug discovery, and medicinal chemistry. DMQB can be used to develop novel anticancer drugs with improved potency and selectivity. DMQB also has potential applications in other diseases, including inflammation and angiogenesis.
Despite its promising properties, DMQB has limitations as a therapeutic agent. DMQB has poor solubility, which limits its bioavailability and efficacy. Further optimization of the molecule's structure is needed to improve its pharmacokinetics and pharmacodynamics. Future studies should focus on developing novel DMQB analogues with improved properties.
for the research and development of DMQB can include:
1. Optimization of the synthetic route for DMQB and development of more efficient and economical methods for its synthesis.
2. Improvement of the pharmacokinetics and pharmacodynamics of DMQB by developing novel prodrugs and formulation techniques.
3. Investigation of DMQB's potential applications in other diseases, such as inflammation and angiogenesis.
4. Investigation of DMQB's potential applications in drug delivery systems and nanomedicines.
5. Study of DMQB's mechanism of action and interaction with other proteins and molecules in the body.
6. Investigation of DMQB's potential applications in other fields such as materials science and biotechnology.
7. Development of new analytical methods and techniques for the detection and quantification of DMQB in biological samples.
8. Investigation of the chronic toxicity and safety of DMQB in humans and animals.

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

338.10781332 g/mol

Monoisotopic Mass

338.10781332 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-26-2023

Explore Compound Types